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Compound of Interest

Compound Name: Phenylsodium

Cat. No.: B238773 Get Quote

Introduction

Triphenylcarbinol (also known as triphenylmethanol) is a tertiary alcohol of significant interest in

organic synthesis, often used as an intermediate in the production of dyes, polymers, and

pharmaceuticals. One classic, albeit less common, method for its synthesis involves the

reaction of an organosodium compound, phenylsodium, with benzoyl chloride.[1] This reaction

proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition, with

benzophenone proposed as an intermediate. Phenylsodium is a highly reactive

organometallic reagent, necessitating careful handling under inert and anhydrous conditions.[2]

These application notes provide a detailed protocol for the synthesis of triphenylcarbinol using

this method, intended for researchers and professionals in chemical and drug development.

Reaction Principle

The synthesis is a two-step process occurring in a single pot. Initially, two equivalents of

phenylsodium react with one equivalent of benzoyl chloride. The first equivalent displaces the

chloride ion to form benzophenone. The highly reactive benzophenone then immediately reacts

with a second equivalent of phenylsodium in a nucleophilic addition to the carbonyl group.

The resulting triphenylmethoxide salt is then hydrolyzed in an acidic workup to yield the final

product, triphenylcarbinol.
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Phenylsodium is corrosive and pyrophoric, igniting spontaneously in air.[2] All manipulations

must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Sodium metal is highly reactive with water and should be handled with care.

Benzoyl chloride is a lachrymator and corrosive. It should be handled in a fume hood with

appropriate personal protective equipment (PPE), including gloves and safety goggles.

Organic solvents like toluene and diethyl ether are flammable. Ensure all heating is

performed using heating mantles or oil baths, and no open flames are present.

Experimental Protocols
This synthesis is divided into two primary stages: the in situ preparation of phenylsodium,

followed by the reaction with benzoyl chloride and subsequent workup.

Part 1: Preparation of Phenylsodium Solution in Toluene

This protocol is adapted from established methods for preparing phenylsodium from

chlorobenzene and sodium sand.[3][4]

Materials and Reagents:

Sodium metal

Chlorobenzene (anhydrous)

Toluene (anhydrous)

A few crystals of iodine (as an initiator, if needed)

Equipment:

Three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a

nitrogen inlet, and a dropping funnel.

Heating mantle or oil bath.
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Schlenk line or similar inert atmosphere setup.

Procedure:

Set up the reaction apparatus and dry all glassware thoroughly in an oven before assembly.

Allow to cool under a stream of dry nitrogen.

To the three-neck flask, add 150 mL of anhydrous toluene and 11.5 g (0.5 gram-atom) of

sodium metal, cut into small pieces or as a sand dispersion.[3]

In the dropping funnel, place a solution of 22.5 g (0.2 mole) of anhydrous chlorobenzene in

50 mL of anhydrous toluene.[3][4]

With vigorous stirring, begin adding the chlorobenzene solution to the sodium suspension at

room temperature.

An exothermic reaction is expected to start after about 45 minutes.[3] Maintain the reaction

temperature below 40°C using a cooling bath (e.g., a water bath) as needed.

After the initial exothermic phase subsides, continue stirring the mixture for approximately 2

hours to ensure the reaction goes to completion.[3] The resulting brownish, cloudy

suspension is the phenylsodium solution and should be used immediately in the next step.

Part 2: Synthesis of Triphenylcarbinol

Materials and Reagents:

Phenylsodium solution (prepared in Part 1)

Benzoyl chloride (anhydrous)

Diethyl ether (anhydrous)

10% Sulfuric acid solution

Saturated sodium bicarbonate solution

Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate or sodium sulfate

Recrystallization solvent (e.g., carbon tetrachloride or a mixture of ligroin and diethyl ether)

Procedure:

Cool the freshly prepared phenylsodium suspension in an ice bath.

Prepare a solution of 14.06 g (0.1 mole) of benzoyl chloride in 50 mL of anhydrous diethyl

ether in a dropping funnel.

Slowly add the benzoyl chloride solution dropwise to the stirred, cooled phenylsodium
suspension. The addition of two equivalents of phenylsodium is required for each

equivalent of benzoyl chloride.

After the addition is complete, remove the ice bath and allow the mixture to stir at room

temperature for 1 hour, then gently reflux for an additional hour to ensure the reaction is

complete.

Work-up and Purification: a. Cool the reaction mixture in an ice-salt bath. b. Slowly and

carefully pour the reaction mixture into a beaker containing a mixture of 1.5 kg of crushed ice

and 50 mL of concentrated sulfuric acid, with constant stirring.[1] This step hydrolyzes the

intermediate alkoxide and neutralizes any unreacted phenylsodium. c. Transfer the entire

mixture to a separatory funnel. If any solids remain, add more diethyl ether to dissolve the

product. d. Separate the organic layer. Wash it successively with 200 mL of water, 200 mL of

5% sodium bicarbonate solution, and finally with 200 mL of brine.[1] e. Dry the organic layer

over anhydrous magnesium sulfate or sodium sulfate. f. Filter off the drying agent and

remove the solvent by rotary evaporation. The crude product will contain triphenylcarbinol

and biphenyl as the main byproduct.[5][6] g. Purify the crude solid by recrystallization.

Dissolve the solid in a minimal amount of a suitable hot solvent, such as carbon tetrachloride

or an ethanol/water mixture, and allow it to cool slowly to form crystals.[1] h. Collect the

purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a

constant weight.
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Reagent Formula
Molar Mass
( g/mol )

Quantity (g) Moles Molar Ratio

Sodium Na 22.99 11.5 0.5 2.5

Chlorobenze

ne
C₆H₅Cl 112.56 22.5 0.2 1

| Toluene | C₇H₈ | 92.14 | ~200 mL | - | Solvent |

Table 2: Reagents for Triphenylcarbinol Synthesis

Reagent Formula
Molar Mass
( g/mol )

Quantity (g) Moles Molar Ratio

Phenylsodi
um

C₆H₅Na 100.10
~40.0 g (in
situ)

~0.4 2

Benzoyl

Chloride
C₇H₅ClO 140.57 14.06 0.1 1

| Triphenylcarbinol | C₁₉H₁₆O | 260.33 | - | - | Product |

Table 3: Product Characterization

Property Expected Value

Appearance White crystalline solid

Melting Point 160-163 °C

| Theoretical Yield | 26.03 g (based on benzoyl chloride) |
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Caption: Step-by-step experimental workflow for triphenylcarbinol synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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